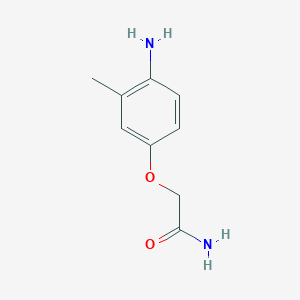

2-(4-Amino-3-methylphenoxy)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-amino-3-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6-4-7(2-3-8(6)10)13-5-9(11)12/h2-4H,5,10H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLLIFBZVNWWSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Amino 3 Methylphenoxy Acetamide

Retrosynthetic Pathways and Key Intermediate Identification

Retrosynthetic analysis of 2-(4-Amino-3-methylphenoxy)acetamide identifies two primary bond disconnections that inform the most logical synthetic strategies. The first is the disconnection of the ether bond (C-O), and the second is the disconnection of the amide bond (C-N).

Ether Bond Disconnection: Cleavage of the ether linkage points to 4-amino-3-methylphenol (B1666317) and a suitable two-carbon synthon, such as 2-chloroacetamide (B119443) , as the primary building blocks. This approach is a classical Williamson ether synthesis.

Amide Bond Disconnection: Disconnecting the amide bond suggests (4-amino-3-methylphenoxy)acetic acid and ammonia as the precursors. This pathway would involve the initial formation of the ether linkage, followed by amidation.

A third, indirect pathway involves the retrosynthesis of the amino group to a nitro group. This points to 2-(3-methyl-4-nitrophenoxy)acetamide as a key intermediate, which can be synthesized and then reduced to the target compound. This approach is often advantageous as the electron-withdrawing nitro group can facilitate certain reactions and its reduction is typically a high-yielding transformation.

The key intermediates identified through these retrosynthetic analyses are therefore:

4-Amino-3-methylphenol

2-Chloroacetamide

(4-Amino-3-methylphenoxy)acetic acid

2-(3-Methyl-4-nitrophenoxy)acetamide

Direct Synthesis Routes

Direct synthesis routes aim to construct this compound in a minimal number of steps from readily available starting materials.

Etherification of Phenolic Precursors

The Williamson ether synthesis is a primary method for forming the ether bond. This involves the deprotonation of a phenolic precursor followed by nucleophilic substitution with a haloacetamide. A common precursor for this reaction is 4-amino-3-methylphenol. sigmaaldrich.comnist.govthermofisher.com The reaction is typically carried out in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion.

| Reactants | Reagents | Solvent | General Conditions |

| 4-Amino-3-methylphenol, 2-Chloroacetamide | Base (e.g., K2CO3, NaH) | Polar aprotic (e.g., DMF, Acetonitrile) | Elevated temperature (e.g., 80-120°C) |

Table 1: Typical Reaction Conditions for Etherification

Amidation of Acetic Acid Derivatives

This route first establishes the phenoxyacetic acid scaffold, followed by amidation. The starting material would be (4-amino-3-methylphenoxy)acetic acid, which can be synthesized from 4-amino-3-methylphenol and a haloacetic acid ester followed by hydrolysis. The resulting carboxylic acid is then converted to the primary amide. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with ammonia. chemicalbook.comresearchgate.net

| Reactant | Reagents | Solvent | General Conditions |

| (4-Amino-3-methylphenoxy)acetic acid | 1. SOCl2 or Oxalyl chloride2. Ammonia | 1. Anhydrous non-protic2. Aqueous or ethereal | 1. Reflux2. 0°C to room temperature |

| (4-Amino-3-methylphenoxy)acetic acid | Coupling agent (e.g., EDC, DCC), Ammonia | Aprotic (e.g., DCM, DMF) | Room temperature |

Table 2: Typical Reaction Conditions for Amidation

Reduction of Nitro-Phenoxyacetamide Analogues

A highly effective strategy involves the synthesis of a nitro-containing analogue, 2-(3-methyl-4-nitrophenoxy)acetamide, followed by the reduction of the nitro group. The synthesis of the nitro-analogue can be achieved via the etherification of 4-nitro-3-methylphenol with 2-haloacetamide. The subsequent reduction of the nitro group to an amine is a common and well-established transformation in organic synthesis. researchgate.net Various reducing agents can be employed for this purpose, with catalytic hydrogenation or metal-acid combinations being prevalent. researchgate.netgoogle.com

| Reactant | Reagents | Solvent | General Conditions |

| 2-(3-Methyl-4-nitrophenoxy)acetamide | H2, Pd/C or PtO2 | Alcohol (e.g., Ethanol, Methanol) | Room temperature, atmospheric or elevated pressure |

| 2-(3-Methyl-4-nitrophenoxy)acetamide | Fe, HCl or SnCl2, HCl | Aqueous/Alcoholic | Elevated temperature |

Table 3: Typical Reaction Conditions for Nitro Group Reduction

Multi-Step Synthesis Sequences

A plausible sequence is as follows:

Nitration of m-cresol: m-Cresol is nitrated to yield 3-methyl-4-nitrophenol (B363926). This step requires careful control of reaction conditions to favor the desired isomer.

Etherification: The resulting 3-methyl-4-nitrophenol is then subjected to Williamson ether synthesis with 2-chloroacetamide to form 2-(3-methyl-4-nitrophenoxy)acetamide. The electron-withdrawing nitro group can enhance the acidity of the phenolic proton, facilitating this step.

Reduction: The final step is the reduction of the nitro group of 2-(3-methyl-4-nitrophenoxy)acetamide to the corresponding amine, yielding the target compound.

This multi-step approach avoids potential side reactions associated with the free amino group in the starting material during the etherification step.

Derivatization Chemistry of 2 4 Amino 3 Methylphenoxy Acetamide

Functionalization of the Aromatic Amino Group

The aromatic amino group in 2-(4-amino-3-methylphenoxy)acetamide is a versatile handle for a variety of chemical transformations, including acylation, alkylation, arylation, and the formation of Schiff bases. The electronic nature of the phenoxyacetamide substituent can influence the reactivity of this amino group.

Acylation Reactions

The acylation of the aromatic amino group of this compound can be readily achieved using various acylating agents such as acyl chlorides or anhydrides. This reaction converts the primary amine into a more complex amide, which can modulate the compound's biological activity and physicochemical properties. The reaction typically proceeds under basic conditions to neutralize the acid byproduct. For instance, the reaction of a substituted aniline with an acyl chloride in the presence of a base like pyridine or triethylamine yields the corresponding N-acyl derivative.

A general representation of the acylation of the aromatic amino group is as follows:

Reactants: this compound, Acylating Agent (e.g., Acetyl chloride, Benzoyl chloride)

Conditions: A suitable base (e.g., Pyridine, Triethylamine) in an inert solvent (e.g., Dichloromethane, THF) at room temperature.

| Acylating Agent | Product | Reference |

| Acetyl chloride | 2-(4-Acetamido-3-methylphenoxy)acetamide | General knowledge on aniline acylation |

| Benzoyl chloride | 2-(4-Benzamido-3-methylphenoxy)acetamide | General knowledge on aniline acylation |

Alkylation Reactions

N-alkylation of the aromatic amino group introduces alkyl substituents, which can significantly alter the steric and electronic properties of the molecule. Direct alkylation of anilines with alkyl halides can sometimes lead to mixtures of mono- and di-alkylated products. More controlled mono-alkylation can often be achieved through reductive amination. This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine.

Alternatively, selective mono-alkylation of aminophenols can be achieved by first protecting the amino group, alkylating the phenolic hydroxyl, and then deprotecting the amine for subsequent alkylation researchgate.net.

| Alkylating Agent | Catalyst/Conditions | Product | Reference |

| Benzyl bromide | K2CO3, DMF | 2-(4-(Benzylamino)-3-methylphenoxy)acetamide | Inferred from similar reactions on aminophenols researchgate.net |

| Benzaldehyde, then NaBH4 | Methanol | 2-(4-(Benzylamino)-3-methylphenoxy)acetamide | Inferred from reductive amination of aminophenols researchgate.net |

Arylation and Heteroarylation Strategies

The introduction of aryl or heteroaryl groups onto the aromatic amino nitrogen is a powerful tool for creating complex molecular architectures. A prominent method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction wikipedia.orgorganic-chemistry.org. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide or triflate with the amine. The choice of ligand is crucial for the efficiency and scope of the reaction.

The general conditions for a Buchwald-Hartwig amination of this compound would involve:

Reactants: this compound, Aryl halide (e.g., Bromobenzene, 4-Chloropyridine)

Catalyst System: A palladium source (e.g., Pd(OAc)2, Pd2(dba)3), a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, K2CO3)

Solvent: An inert solvent such as toluene or dioxane.

| Aryl Halide | Catalyst System | Product | Reference |

| Bromobenzene | Pd(OAc)2, XPhos, NaOtBu | 2-(4-(Phenylamino)-3-methylphenoxy)acetamide | Based on general Buchwald-Hartwig protocols beilstein-journals.org |

| 4-Chloropyridine | Pd2(dba)3, SPhos, K2CO3 | 2-(4-(Pyridin-4-ylamino)-3-methylphenoxy)acetamide | Based on general Buchwald-Hartwig protocols beilstein-journals.org |

Formation of Schiff Bases and Related Imines

The primary aromatic amino group readily condenses with aldehydes and ketones to form imines, commonly known as Schiff bases jetir.orgijfmr.com. This reaction is typically catalyzed by an acid and involves the elimination of a water molecule. The formation of Schiff bases is often reversible. These imine derivatives can serve as intermediates for further synthetic transformations or possess biological activities themselves.

For example, the reaction of this compound with a substituted benzaldehyde in a suitable solvent like ethanol, often with a catalytic amount of acetic acid, would yield the corresponding Schiff base. A study on the synthesis of 2-(4-aryliminophenoxy)-N-arylacetamide involved the reaction of a 2-(4-formylphenoxy)-N-arylacetamide with various primary aromatic amines researchgate.net. This demonstrates the feasibility of forming the imine linkage in a similar molecular framework.

| Carbonyl Compound | Conditions | Product | Reference |

| Benzaldehyde | Ethanol, cat. Acetic acid, reflux | 2-(4-(Benzylideneamino)-3-methylphenoxy)acetamide | Inferred from similar reactions researchgate.netmediresonline.org |

| 4-Methoxybenzaldehyde | Ethanol, cat. Acetic acid, reflux | 2-(4-((4-Methoxybenzylidene)amino)-3-methylphenoxy)acetamide | Inferred from similar reactions mediresonline.org |

Modifications at the Acetamide (B32628) Moiety

The acetamide portion of the molecule also offers opportunities for derivatization, primarily through substitution at the amide nitrogen.

N-Substitution of the Amide Nitrogen

The hydrogen atoms on the amide nitrogen of this compound can be substituted with alkyl or aryl groups. N-alkylation of amides typically requires strong basic conditions to deprotonate the amide nitrogen, making it nucleophilic enough to react with an alkyl halide . Phase-transfer catalysts can also be employed to facilitate this reaction.

N-arylation of the acetamide can be achieved through copper-catalyzed reactions, such as the Goldberg reaction, or palladium-catalyzed methods similar to the Buchwald-Hartwig amination bsu.by. These reactions would likely require protection of the more nucleophilic aromatic amino group to achieve selectivity.

| Reagent | Conditions | Product | Reference |

| Ethyl bromide | NaH, DMF | 2-(4-Amino-3-methylphenoxy)-N-ethylacetamide | General conditions for amide N-alkylation |

| Phenylboronic acid | Cu(OAc)2, Pyridine | 2-(4-Amino-3-methylphenoxy)-N-phenylacetamide | General conditions for amide N-arylation researchgate.net |

Esterification and Hydrolysis of the Amide Carbonyl

The amide functionality in this compound presents a site for nucleophilic acyl substitution reactions, primarily esterification and hydrolysis. These transformations target the carbonyl carbon of the amide group, leading to the formation of an ester or a carboxylic acid, respectively.

Esterification: The conversion of the primary amide of this compound to an ester is a challenging transformation that typically requires harsh reaction conditions. Direct esterification of a primary amide is not a common laboratory practice due to the low reactivity of the amide carbonyl and the poor leaving group nature of the amino group (-NH2). However, under forcing conditions, such as high temperatures and strong acid catalysis in the presence of an alcohol, the ester can be formed. For instance, reacting the acetamide with methanol or ethanol in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride at elevated temperatures could yield the corresponding methyl or ethyl ester. It is important to note that the amino group on the aromatic ring might also react under these conditions, potentially leading to side products.

A more viable approach for obtaining the corresponding α-alkoxy ester would be through a Pinner reaction of the corresponding nitrile, followed by hydrolysis of the resulting imidate ester. This indirect route often provides better yields and avoids the harsh conditions required for direct amide esterification.

Hydrolysis: The hydrolysis of the amide bond in this compound to yield (4-amino-3-methylphenoxy)acetic acid can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This process involves protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. The elimination of ammonia then yields the carboxylic acid. This reaction is typically carried out by heating the amide in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

Base-Catalyzed Hydrolysis (Saponification): In this method, a hydroxide ion acts as the nucleophile, attacking the amide carbonyl carbon to form a tetrahedral intermediate. The subsequent elimination of the amide ion (NH2-), which is a strong base, is followed by an acid-base reaction where the newly formed carboxylic acid protonates the amide ion to form ammonia and a carboxylate salt. An acidic workup is then required to protonate the carboxylate and obtain the final carboxylic acid product. Common reagents for base-catalyzed hydrolysis include aqueous solutions of sodium hydroxide or potassium hydroxide.

Below is a table summarizing the expected conditions for these transformations.

| Transformation | Reagents and Conditions | Expected Product |

| Esterification | R'OH (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H2SO4, HCl), High Temperature | 2-(4-Amino-3-methylphenoxy)acetate ester |

| Acidic Hydrolysis | Aqueous Strong Acid (e.g., HCl, H2SO4), Heat | (4-Amino-3-methylphenoxy)acetic acid |

| Basic Hydrolysis | Aqueous Strong Base (e.g., NaOH, KOH), Heat, followed by Acidic Workup | (4-Amino-3-methylphenoxy)acetic acid |

Design and Synthesis of Hybrid Structures Incorporating the Phenoxyacetamide Core

The this compound scaffold serves as a versatile building block for the design and synthesis of novel hybrid molecules. By chemically modifying the core structure at its reactive sites—the primary aromatic amine, the amide nitrogen, and potentially the aromatic ring itself—a diverse library of hybrid compounds with potentially enhanced biological activities or novel physicochemical properties can be accessed. The design of such hybrids often involves linking the phenoxyacetamide core to other pharmacophores or functional moieties.

One common strategy involves the acylation or sulfonylation of the primary aromatic amino group. This reaction can be readily achieved by treating this compound with a variety of acylating or sulfonylating agents, such as acid chlorides, acid anhydrides, or sulfonyl chlorides, typically in the presence of a base to neutralize the hydrogen halide byproduct. This approach allows for the introduction of a wide range of substituents, leading to the formation of new amide or sulfonamide linkages. For example, reacting the core molecule with substituted benzoyl chlorides would yield a series of N-(4-(2-amino-2-oxoethoxy)-2-methylphenyl)benzamides.

Another approach to creating hybrid structures is through the derivatization of the primary amide. While direct N-alkylation of the primary amide can be challenging, it can be achieved under specific conditions. A more common strategy involves the initial hydrolysis of the amide to the corresponding carboxylic acid, as discussed in the previous section. This (4-amino-3-methylphenoxy)acetic acid intermediate can then be coupled with various amines or alcohols using standard peptide coupling reagents (e.g., DCC, EDC) or esterification methods to form new amide or ester-linked hybrid molecules.

Furthermore, the aromatic ring of the phenoxyacetamide core can be a site for electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, although the directing effects of the existing substituents would need to be carefully considered.

The table below illustrates some potential hybrid structures that could be synthesized from the this compound core and the general synthetic approaches.

| Hybrid Structure Type | Synthetic Approach | Potential Reagents |

| N-Aryl/Alkyl Amides | Acylation of the primary aromatic amine | Substituted acyl chlorides, acid anhydrides |

| N-Aryl/Alkyl Sulfonamides | Sulfonylation of the primary aromatic amine | Substituted sulfonyl chlorides |

| Amide-Linked Hybrids | Hydrolysis of the primary amide to the carboxylic acid, followed by amide coupling | Various amines, peptide coupling reagents (EDC, DCC) |

| Ester-Linked Hybrids | Hydrolysis of the primary amide to the carboxylic acid, followed by esterification | Various alcohols, acid catalysts or coupling reagents |

These strategies provide a framework for the rational design and synthesis of a diverse range of hybrid molecules based on the this compound core, enabling the exploration of new chemical space and the potential discovery of compounds with unique properties.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method in computational chemistry for studying the electronic properties of molecules. For 2-(4-Amino-3-methylphenoxy)acetamide, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in elucidating its molecular structure and properties.

Geometrical Optimization and Electronic Structure Analysis

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometrical optimization. For this compound, this optimization reveals key bond lengths, bond angles, and dihedral angles that define its structure. Theoretical calculations have been compared with experimental X-ray diffraction data, showing excellent agreement and validating the computational model.

The electronic structure analysis provides information about the distribution of electrons within the molecule. This includes parameters such as dipole moment and Mulliken atomic charges, which indicate the polarity and the partial charges on each atom, respectively. These calculations are crucial for understanding the molecule's reactivity and intermolecular interactions.

Prediction and Simulation of Vibrational (IR, Raman) Spectra

Vibrational spectroscopy is a key technique for identifying functional groups within a molecule. DFT calculations allow for the prediction and simulation of infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the observed experimental spectral bands to specific vibrational modes of the molecule. For this compound, these simulations have helped to confirm the presence of characteristic functional groups such as the amino (-NH2), methyl (-CH3), and acetamide (B32628) (-NH-C=O) groups.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. For this compound, the calculated HOMO-LUMO gap provides insights into its charge transfer characteristics.

Conformational Analysis and Potential Energy Surface (PES) Mapping

Molecules with rotatable bonds, like this compound, can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. By systematically rotating specific dihedral angles and calculating the corresponding energy, a potential energy surface (PES) map can be generated. This map provides a comprehensive view of the conformational landscape, highlighting the low-energy, and therefore more populated, conformations of the molecule.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red areas represent regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the MEP map highlights the electronegative oxygen and nitrogen atoms as likely sites for hydrogen bonding.

In Silico Modeling of Molecular Interactions

Understanding how a molecule interacts with biological macromolecules, such as proteins, is crucial for applications in medicinal chemistry. In silico modeling techniques, particularly molecular docking, are used to predict the binding orientation and affinity of a small molecule within the active site of a target protein. These studies have been performed to investigate the potential interactions of this compound with various biological targets, providing insights into its potential mechanisms of action.

Ligand-Target Binding Prediction (e.g., protein-ligand docking as a theoretical tool)

Protein-ligand docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor). This method is instrumental in drug discovery and design for predicting the binding affinity and mode of interaction between a ligand and a protein's active site. nih.govresearcher.life

While specific protein-ligand docking studies for this compound are not extensively documented in publicly available literature, the principles of this technique can be applied to understand its potential biological targets. The process would involve creating a 3D model of the compound and docking it into the binding sites of various known proteins to predict its binding energy and interaction patterns. researcher.lifeekb.eg For instance, phenoxy acetamide derivatives have been investigated for their interaction with various enzymes and receptors. nih.gov

A hypothetical docking study for this compound against a panel of protein targets could yield data such as binding affinity (often expressed in kcal/mol) and the key amino acid residues involved in the interaction. Lower binding energies typically indicate a more stable protein-ligand complex.

Table 1: Hypothetical Ligand-Target Binding Prediction Data for this compound

| Target Protein | Binding Affinity (kcal/mol) (Predicted) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.9 | Tyr59, Tyr119, Gly121 |

| Epidermal Growth Factor Receptor (EGFR) | -9.1 | Met793, Gly796, Leu844 |

Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates the type of information that would be generated from a protein-ligand docking study.

The insights gained from such computational predictions can guide further experimental studies to validate the potential therapeutic targets of this compound.

Investigation of Reaction Mechanisms via Computational Chemistry

Computational chemistry, particularly methods like Density Functional Theory (DFT), can be employed to investigate the mechanisms of chemical reactions. uomphysics.netmdpi.com This includes studying the synthesis pathways, decomposition, and metabolism of a compound. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely reaction pathway and the kinetics of the reaction.

For this compound, computational studies could elucidate the mechanism of its synthesis, for example, the reaction between 4-amino-3-methylphenol (B1666317) and 2-chloroacetamide (B119443). These calculations can help optimize reaction conditions by identifying the lowest energy pathway. nih.govmdpi.com Furthermore, understanding the decomposition mechanism through computational analysis can provide insights into its stability and potential degradation products. mdpi.com

A computational investigation of a reaction mechanism would typically involve calculating key thermodynamic and kinetic parameters.

Table 2: Hypothetical Computational Data for a Reaction Step of this compound

| Parameter | Calculated Value (Hypothetical) | Unit |

| Activation Energy (Ea) | 25.5 | kcal/mol |

| Enthalpy of Reaction (ΔH) | -15.2 | kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 30.1 | kcal/mol |

| Imaginary Frequency of Transition State | -250 | cm⁻¹ |

Note: The data in this table is hypothetical and for illustrative purposes only. It represents the kind of data generated from a computational study of a reaction mechanism.

These computational approaches provide a detailed understanding of the chemical behavior of this compound at a molecular level, complementing experimental findings and guiding further research.

Applications in Chemical and Biological Research

Utility as Building Blocks in Complex Organic Synthesis

In the realm of organic synthesis, building blocks are molecules that form the basis for the construction of larger, more complex chemical structures. The strategic placement of functional groups in 2-(4-Amino-3-methylphenoxy)acetamide makes it a promising candidate for this role.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and drug discovery. nih.gov The structure of this compound, with its reactive primary amine and acetamide (B32628) functionalities, makes it a suitable precursor for the synthesis of various heterocyclic systems. nih.govresearchgate.net

The primary amino group on the phenyl ring can readily participate in cyclization reactions. For instance, it can react with various electrophilic reagents to form a wide array of nitrogen-containing heterocycles. General synthetic strategies that could employ this compound include:

Condensation Reactions: Reaction with dicarbonyl compounds or their equivalents can lead to the formation of heterocycles like benzodiazepines or other fused ring systems.

Pictet-Spengler Reaction: While a classic example involves tryptamines, analogous reactions with suitable aldehydes could potentially lead to the formation of tetrahydroquinoline derivatives.

Multi-component Reactions: The amino group can act as one component in multi-component reactions, which are efficient methods for generating molecular diversity and synthesizing complex heterocyclic libraries.

The presence of the phenoxyacetamide side chain can influence the reactivity and biological activity of the resulting heterocyclic compounds. It has been reported that heterocyclic amides can exhibit high potency and selectivity for certain biological targets. researchgate.net The synthesis of novel heterocyclic compounds derived from acetamide derivatives is an active area of research. researchgate.netresearchgate.net

Table 1: Potential Heterocyclic Systems from this compound

| Reactant Type | Potential Heterocyclic System |

|---|---|

| α,β-Unsaturated ketones | Quinolines |

| 1,3-Dicarbonyl compounds | Benzodiazepines |

| Aldehydes/Ketones | Schiff bases (intermediate for other heterocycles) |

| Isothiocyanates | Benzothiazoles |

Combinatorial chemistry is a powerful technique used in drug discovery to synthesize a large number of different but structurally related molecules, known as a chemical library. nih.govijpsr.com A central concept in this approach is the use of a "scaffold," a core molecular structure to which various substituents are attached. ijpsr.comnih.gov

This compound is an ideal candidate for a scaffold in combinatorial library synthesis. ijpsr.com Its structure possesses multiple points of diversification:

The primary amino group can be acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents.

The amide nitrogen of the acetamide group can potentially be modified, although this is generally less reactive than the primary amine.

The aromatic ring itself could undergo electrophilic substitution, although the existing substituents will direct the position of new groups.

By systematically reacting the scaffold with a set of diverse building blocks, a library of analogs can be generated. This approach allows for the rapid exploration of the chemical space around the core structure to identify compounds with desired biological activities. nih.govresearchgate.net The use of positional scanning libraries (PSL) is a strategy that facilitates the screening of millions of compounds through a smaller number of test samples. nih.gov

Table 2: Potential Diversification Points for Combinatorial Library Synthesis

| Functional Group | Potential Reactions for Diversification |

|---|---|

| Primary Aromatic Amine | Acylation, Sulfonylation, Alkylation, Reductive Amination, Urea/Thiourea formation |

| Acetamide | Potential for N-alkylation under specific conditions |

| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., halogenation, nitration) |

Role in Analytical Chemistry Method Development

The development of robust and reliable analytical methods is crucial for the quantification and identification of chemical compounds in various matrices.

A reference standard is a highly purified compound that is used as a measurement base in analytical assays. While there is no specific information found certifying this compound as a primary reference standard, its availability from chemical suppliers suggests its potential use as a well-characterized starting material or an internal standard in method development. sigmaaldrich.com For a compound to be used as a reference material, it must be thoroughly characterized, and its purity must be known. sigmaaldrich.com

In a broader context, phenoxyacetamide derivatives are evaluated in various assays, which implies the need for pure reference compounds for comparison. nih.gov For instance, a related compound, 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide, has been evaluated as a flavouring substance, a process that would require a well-characterized standard for toxicological and exposure studies. europa.eu Similarly, other amino acetamide derivatives are available as certified reference materials for pharmaceutical applications. sigmaaldrich.com

Chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are workhorses in analytical chemistry. However, certain compounds, particularly those that are polar and have low volatility, require a chemical modification step known as derivatization to make them suitable for analysis. iu.edunih.gov

This compound, containing a primary aromatic amine and an amide group, falls into this category. The primary amine can lead to poor peak shape and adsorption on GC columns. iu.edulibretexts.org Derivatization is therefore often necessary for its accurate quantification. nih.govlibretexts.org

For GC-MS Analysis:

To increase volatility and thermal stability for GC analysis, the active hydrogens on the amine and amide groups can be replaced with more stable functional groups. iu.edu Common derivatization methods include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. iu.edunih.gov

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) introduce acyl groups, which can also enhance detectability by electron capture detectors (ECD). iu.edulibretexts.orgresearchgate.net

Alkylation: This method replaces active hydrogens with an alkyl group, which can reduce the polarity of the molecule. gcms.cz

For HPLC Analysis:

While less common for increasing volatility, derivatization in HPLC is often employed to introduce a chromophore or fluorophore into the analyte molecule, thereby enhancing its detectability by UV-Vis or fluorescence detectors. nih.govsigmaaldrich.comthermofisher.com This is particularly useful for compounds that lack a strong chromophore. sigmaaldrich.com Reagents commonly used for derivatizing primary amines for HPLC analysis include:

Dansyl chloride: Reacts with primary and secondary amines to produce highly fluorescent derivatives. nih.gov

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. thermofisher.com

9-Fluorenylmethyl chloroformate (FMOC-Cl): Forms stable, fluorescent derivatives with both primary and secondary amines. thermofisher.com

The choice of derivatization reagent depends on the analytical instrumentation available and the specific requirements of the method being developed. researchgate.netmdpi.com

Table 3: Common Derivatization Reagents for Analytical Chemistry

| Technique | Derivatization Method | Common Reagent(s) | Purpose |

|---|---|---|---|

| GC-MS | Silylation | BSTFA, MSTFA | Increase volatility, improve thermal stability |

| GC-MS | Acylation | TFAA, HFBA | Increase volatility, enhance detection (ECD) |

| HPLC-UV/FLD | Fluorogenic Labeling | Dansyl Chloride, OPA, FMOC-Cl | Add a chromophore/fluorophore for enhanced detection |

Applications in Materials Science (e.g., as monomers for polymers, precursors for functional materials)

The functional groups present in this compound also make it an interesting candidate for applications in materials science.

Amino acids and their derivatives have gained significant interest as monomers for the synthesis of functional polymers due to their biocompatibility and the versatility of their functional groups. nih.govresearchgate.net The primary amine group in this compound can act as a reactive site for polymerization. For example, it could undergo polycondensation with dicarboxylic acids or their derivatives to form polyamides. The resulting polymers would have the phenoxyacetamide moiety as a repeating side chain, which could impart specific properties to the material. The synthesis of polymers from amino-functionalized monomers is a well-established field. nih.govresearchgate.net

Furthermore, the synthesis of polypeptides through the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs) is a common method for producing biocompatible materials. researchgate.netillinois.edu It is conceivable that this compound could be modified to form an NCA-like monomer, which could then be polymerized.

Beyond polymerization, this compound could serve as a precursor for other functional materials. For instance, phenoxyacetamide structures have been used in the development of chemical sensors. A study reported the synthesis of a 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide that acts as a colorimetric sensor for fluoride (B91410) ions. mdpi.com This suggests that with appropriate modification, the this compound scaffold could be adapted for similar sensing applications.

Exploration as Molecular Probes for In Vitro Biological Systems

The chemical scaffold of this compound positions it as a compound of interest for exploration as a molecular probe in a variety of in vitro biological research applications. Its constituent functional groups, the substituted aminophenoxy ring and the acetamide moiety, are present in numerous biologically active molecules. This suggests that this compound could serve as a valuable tool for dissecting complex biological processes at the molecular and cellular levels.

Investigation of Enzyme or Receptor Modulation Mechanisms

While specific studies on this compound are not extensively documented, the broader class of phenoxyacetamide derivatives has been investigated for the modulation of various enzymes. For instance, compounds with a 2-phenoxyacetamide (B1293517) group have been identified as potential inhibitors of the SARS-CoV-2 main protease (Mpro) through in silico studies. nih.gov The acetamide portion can form crucial hydrogen bonds within enzyme active sites, a common mechanism for enzyme inhibition.

The aminophenoxy group can also play a significant role in receptor interactions. The number and location of amino groups on aromatic rings are known to profoundly affect the ability of compounds to interact with biological targets. nih.gov Therefore, this compound could be utilized as a molecular probe to investigate the binding pockets of various enzymes and receptors. By serving as a foundational structure, it can be systematically modified to probe the steric and electronic requirements for effective binding and modulation, thereby elucidating the mechanisms of action for a class of potential therapeutic agents.

Studies on Cellular Pathway Interrogation in Cell Culture Models

Molecular probes are essential for dissecting cellular pathways, and tools that allow for the analysis of a compound's efficacy in a pathway-specific context are crucial for drug discovery. thermofisher.com Phenoxyacetamide derivatives have demonstrated the ability to induce apoptosis in cancer cell lines, suggesting their interaction with specific cellular signaling cascades. mdpi.comnih.gov For example, novel phenoxyacetamide derivatives have been shown to induce apoptosis in HepG2 liver cancer cells through the inhibition of PARP-1, leading to cell cycle arrest and an upregulation of pro-apoptotic genes. mdpi.comnih.gov

Given these precedents, this compound could be employed in cell culture models to investigate its influence on pathways related to cell death, survival, and stress responses. Researchers could use techniques such as Western blotting, quantitative PCR, and reporter gene assays to monitor changes in the expression and activity of key pathway proteins upon treatment with the compound. This would allow for the identification of the specific cellular signaling networks modulated by this chemical scaffold. The Reactome Pathway Database provides a platform for analyzing such gene expression data to understand the broader biological context.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights in vitro

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. drugdesign.org For this compound, SAR studies would involve the synthesis and in vitro testing of a series of analogs to identify the key structural features responsible for any observed biological effects.

Key modifications could include:

Substitution on the phenyl ring: The position and nature of the amino and methyl groups could be altered to probe their role in target binding. For example, moving the amino group or replacing the methyl group with other substituents would provide insight into the steric and electronic requirements of the binding pocket.

Modification of the acetamide group: The amide functionality is a common hydrogen bond donor and acceptor. Converting the primary amide to secondary or tertiary amides, or replacing it with other functional groups, would help to understand its contribution to biological activity.

Alterations to the ether linkage: The flexibility and electronics of the molecule could be tuned by modifying the ether linkage.

The following table provides a hypothetical illustration of how SAR data for this compound analogs might be presented.

Table 1: Illustrative Structure-Activity Relationship (SAR) Data for this compound Analogs

| Compound ID | R1 (Position 4) | R2 (Position 3) | Amide Substitution (R3) | In Vitro Activity (IC₅₀, µM) |

| LEAD-1 | -NH₂ | -CH₃ | -H | 15 |

| ANALOG-1A | -OH | -CH₃ | -H | 45 |

| ANALOG-1B | -NH₂ | -H | -H | 32 |

| ANALOG-1C | -NH₂ | -Cl | -H | 8 |

| ANALOG-1D | -NH₂ | -CH₃ | -CH₃ | 25 |

This table is for illustrative purposes only and does not represent actual experimental data.

Use in Assays for Fundamental Biological Processes (e.g., cell differentiation, proliferation, migration in a research context)

Molecular probes are instrumental in assays that investigate fundamental cellular processes. The ability to modulate cell differentiation, proliferation, and migration is a key area of research in developmental biology and oncology. nih.govresearchgate.net Phenoxyacetamide derivatives have shown promise in affecting such processes. For example, some derivatives have demonstrated cytotoxic activity against various human cancer cell lines, indicating an anti-proliferative effect. mdpi.com

Therefore, this compound could be utilized in a variety of in vitro assays to screen for its effects on these fundamental biological processes. The table below outlines potential assays where this compound could be employed as a molecular probe.

Table 2: Potential In Vitro Assays for this compound

| Biological Process | Assay Type | Principle | Potential Application of the Compound |

| Cell Proliferation | MTT Assay or Crystal Violet Staining | Measures metabolic activity or cell mass as an indicator of cell number. | To determine if the compound has cytostatic or cytotoxic effects on different cell lines. |

| Cell Migration | Wound Healing (Scratch) Assay | Measures the rate at which cells move to close a "wound" created in a cell monolayer. nih.gov | To assess the compound's ability to inhibit or promote cell motility. |

| Cell Invasion | Boyden Chamber Assay with Matrigel | Quantifies the ability of cells to move through a layer of extracellular matrix toward a chemoattractant. sigmaaldrich.com | To investigate the compound's potential to block the invasive capacity of cancer cells. |

| Cell Differentiation | Immunofluorescence Staining for Lineage-Specific Markers | Detects the expression of proteins that are characteristic of a differentiated cell type. | To explore if the compound can induce or inhibit the differentiation of stem or progenitor cells. |

By employing these assays, researchers can systematically evaluate the bioactivity of this compound and its derivatives, paving the way for the development of novel molecular tools for biological research.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(4-Amino-3-methylphenoxy)acetamide?

To optimize synthesis, focus on reaction intermediates and stepwise efficiency. For example, multi-step routes involving nitro reduction or acetamide coupling (as seen in structurally similar compounds) require controlled conditions (e.g., inert atmosphere, temperature gradients). Precedents from analogous syntheses suggest using catalysts like Pd/C for hydrogenation or adjusting solvent polarity (e.g., DMF for solubility vs. ethanol for precipitation) to improve yields . Monitor intermediates via TLC or HPLC to ensure purity at each stage.

Q. How should researchers characterize the purity and structural integrity of this compound?

Combine spectroscopic and chromatographic methods:

- NMR (¹H/¹³C) to confirm substituent positions (e.g., methyl and amino groups on the phenyl ring) .

- HPLC-MS for purity assessment and detection of byproducts.

- Elemental analysis to validate empirical formula.

- X-ray crystallography (if crystals are obtainable) for absolute configuration verification, as demonstrated in related acetamide derivatives .

Q. What safety protocols are critical for handling this compound in vitro?

- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.

- Store in airtight containers at 2–8°C, away from light, to prevent degradation .

- Refer to SDS guidelines for spill management (e.g., neutralization with inert adsorbents) and disposal .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives or reaction pathways for this compound?

Adopt quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. For example:

- Use Gaussian or ORCA software to simulate electronic effects of substituents (e.g., amino vs. methoxy groups) on reactivity .

- Pair computational predictions with high-throughput screening to validate synthetic feasibility, as seen in ICReDD’s workflow .

- Analyze steric/electronic clashes to prioritize derivatives for synthesis.

Q. What strategies resolve contradictions in biological activity data across studies?

- Standardize assays : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and dosages.

- Control variables : Test metabolites (e.g., hydrolyzed acetamide) to rule out indirect effects.

- Meta-analysis : Cross-reference with structurally similar compounds (e.g., 2-(4-Hydroxy-3-methoxyphenyl)acetic acid) to identify trends in substituent-driven activity .

Q. How can researchers investigate structure-activity relationships (SAR) for this compound?

- Functional group modulation : Synthesize analogs with halogenated or bulky substituents to assess steric/electronic impacts.

- Pharmacophore mapping : Use software like Schrödinger’s Phase to identify critical binding motifs (e.g., hydrogen-bond donors from the acetamide group) .

- Comparative crystallography : Overlay X-ray structures of analogs to pinpoint conformational changes affecting target binding .

Q. What advanced separation techniques are suitable for isolating enantiomers or degradation products?

- Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IA) for enantiomer resolution.

- CZE (Capillary Zone Electrophoresis) : Useful for charged degradation products, leveraging pH gradients to enhance separation .

- Prep-scale SFC (Supercritical Fluid Chromatography) : Combines high efficiency with low solvent waste for large-scale purification .

Methodological Guidance for Data Interpretation

Q. How to validate experimental reproducibility in kinetic studies?

- Triplicate runs : Conduct reactions under identical conditions (temperature, catalyst loading) to assess variability.

- Statistical analysis : Apply ANOVA or t-tests to confirm significance of rate constants.

- Cross-lab validation : Collaborate to replicate results using shared protocols and reference standards .

Q. What approaches mitigate interference from solvent or impurities in spectroscopic analysis?

- Background subtraction : Acquire solvent-only spectra (e.g., NMR in DMSO-d₆) for baseline correction.

- 2D NMR techniques (e.g., COSY, HSQC) to distinguish overlapping signals from impurities .

- Differential scanning calorimetry (DSC) : Detect polymorphic impurities via melting point deviations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.